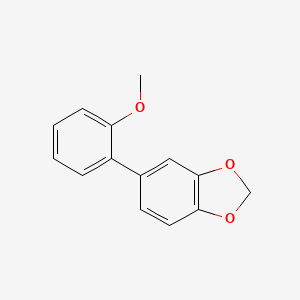

5-(2-Methoxyphenyl)-1,3-benzodioxole

Description

Structure

3D Structure

Properties

CAS No. |

89346-88-3 |

|---|---|

Molecular Formula |

C14H12O3 |

Molecular Weight |

228.24 g/mol |

IUPAC Name |

5-(2-methoxyphenyl)-1,3-benzodioxole |

InChI |

InChI=1S/C14H12O3/c1-15-12-5-3-2-4-11(12)10-6-7-13-14(8-10)17-9-16-13/h2-8H,9H2,1H3 |

InChI Key |

RJMFRXYVALAUEG-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=CC=C1C2=CC3=C(C=C2)OCO3 |

Origin of Product |

United States |

Advanced Structural Characterization of 5 2 Methoxyphenyl 1,3 Benzodioxole and Analogues

X-ray Crystallography for Molecular and Supramolecular Architecture Elucidation

X-ray crystallography stands as the definitive method for determining the precise atomic arrangement within a crystalline solid. This technique provides invaluable insights into molecular conformation, bond lengths, bond angles, and the supramolecular assembly dictated by intermolecular forces.

Single crystal X-ray diffraction studies on analogues of 5-(2-Methoxyphenyl)-1,3-benzodioxole reveal detailed information about their solid-state structures. For instance, the analysis of a thiazolidin-4-one derivative incorporating a 1,3-benzodioxole (B145889) moiety shows that the compound crystallizes in the monoclinic space group P21/c. nih.gov The central thiazolidine (B150603) ring in this analogue is nearly planar. nih.gov Another related compound, 2-(2-(4-Methoxyphenyl)-4,5-diphenyl-1H-imidazol-1-yl)-5-methylpyridine, was found to crystallize in the orthorhombic space group Pca21 with four molecules per unit cell. iosrjournals.org

Table 1: Representative Crystallographic Data for Benzodioxole and Methoxyphenyl Analogues

| Compound | Crystal System | Space Group | Key Structural Features | Reference |

|---|---|---|---|---|

| (±)-3-[(benzo[d] worldresearchersassociations.comresearchgate.netdioxol-5-yl)methyl]-2-(3,4,5-trimethoxyphenyl)-1,3-thiazolidin-4-one | Monoclinic | P21/c | Benzodioxole ring is essentially planar. | nih.gov |

| 2-methoxy-2-[(4-methoxyphenyl)sulfanyl]-1-phenylethanone | Orthorhombic | Pca21 | Methoxy (B1213986) group is coplanar with its attached benzene (B151609) ring. | researchgate.netnih.gov |

| 4′-(2-Methoxyphenyl)-2,2′:6′,2′′-terpyridine | Monoclinic | P21/c | Significant twist between methoxyphenyl and central pyridine (B92270) rings. | nih.gov |

| N-(4-methoxyphenyl)-4-nitrobenzenesulfonamide | Monoclinic | P21/n | Different orientations of phenyl rings due to varied C-S-N-C torsion angles. | mdpi.com |

The supramolecular architecture of these compounds is dictated by a variety of non-covalent interactions. Weak C—H⋯O hydrogen bonds are commonly observed, linking molecules into chains or more complex three-dimensional networks. nih.govmdpi.com In the crystal structure of one benzodioxole derivative, these interactions form edge-fused rings that propagate into chains. nih.gov For a series of N-(4-methoxyphenyl)-nitrobenzenesulfonamide analogues, N–H⋯O hydrogen bonds are a dominant feature, with the acceptor atom being either a sulfonamide or a methoxy oxygen, leading to diverse packing arrangements like ladder-shaped sheets or planar sheets. mdpi.com

Vibrational Spectroscopy for Molecular Fingerprinting

Vibrational spectroscopy, including FTIR and Raman techniques, provides a characteristic "fingerprint" of a molecule by probing its vibrational modes. These methods are essential for identifying functional groups and confirming molecular structure.

The FTIR spectra of this compound and its analogues are characterized by several key absorption bands. Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹. worldresearchersassociations.com The asymmetric and symmetric stretching vibrations for the aliphatic C-H bonds in the methoxy group are expected in the 2950-2830 cm⁻¹ region. najah.edunih.gov

One of the most characteristic features of the 1,3-benzodioxole moiety is the strong absorption bands corresponding to the C-O-C (ether) linkages. These typically appear as prominent peaks in the 1250-1030 cm⁻¹ range. worldresearchersassociations.comresearchgate.net Aromatic C=C stretching vibrations are observed in the 1650-1450 cm⁻¹ region. worldresearchersassociations.comresearchgate.net For 5-nitro-1,3-benzodioxole, theoretical calculations have been used to assign the vibrational wavenumbers, showing good agreement with experimental data. orientjchem.orgscispace.com

Table 2: Characteristic FTIR Absorption Bands for Benzodioxole and Methoxyphenyl Moieties

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Reference |

|---|---|---|

| Aromatic C-H Stretch | 3100 - 3000 | worldresearchersassociations.com |

| Aliphatic C-H Stretch (e.g., -OCH₃) | 3000 - 2830 | najah.edunih.gov |

| Aromatic C=C Stretch | 1650 - 1450 | worldresearchersassociations.comresearchgate.net |

| Asymmetric C-O-C Stretch (Dioxole) | ~1240 | worldresearchersassociations.com |

| Symmetric C-O-C Stretch (Dioxole) | ~1030 | worldresearchersassociations.com |

Raman spectroscopy complements FTIR by providing information on non-polar bonds and symmetric vibrations. The Raman spectrum of a methoxyphenyl derivative showed that ring stretching modes are observed as strong bands between 1610 cm⁻¹ and 1570 cm⁻¹. ias.ac.in Surface-enhanced Raman spectroscopy (SERS) studies on methyl 3-(4-methoxyphenyl)prop-2-enoate indicate a direct interaction of the benzene ring with the metal surface, suggesting a flat orientation. ias.ac.inresearchgate.net The absence of certain C-H stretching vibrations and the presence of C-H out-of-plane bending modes in SERS can be indicative of the molecule's orientation on a surface. ias.ac.in For 5-nitro-1,3-benzodioxole, both experimental and DFT-calculated Raman spectra have been analyzed to provide a comprehensive vibrational assignment. orientjchem.orgscispace.com The structural verification of some benzodioxole derivatives is supported by Raman data. mdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignment

NMR spectroscopy is arguably the most powerful tool for elucidating the detailed structure of organic molecules in solution. Both ¹H and ¹³C NMR provide a wealth of information regarding the chemical environment of each nucleus.

For this compound, the ¹H NMR spectrum is expected to show distinct signals for each type of proton. A characteristic singlet is anticipated around 6.0-6.1 ppm for the two protons of the methylenedioxy (-O-CH₂-O-) group. worldresearchersassociations.comnajah.edunih.gov The three protons of the methoxy (-OCH₃) group would appear as a sharp singlet, typically around 3.7-3.9 ppm. najah.edursc.org The aromatic protons on both the benzodioxole and methoxyphenyl rings would resonate in the 6.7-7.8 ppm region, with their specific chemical shifts and coupling patterns (e.g., doublets, triplets, multiplets) determined by their positions and neighboring protons. worldresearchersassociations.comnajah.edu

The ¹³C NMR spectrum provides information on the carbon skeleton. The carbon of the -O-CH₂-O- group typically gives a signal around 101-102 ppm. worldresearchersassociations.comnajah.edu The methoxy carbon is expected near 55-56 ppm. najah.edursc.org Aromatic carbons resonate between approximately 108 and 160 ppm. The specific chemical shifts can be fully assigned using 2D NMR techniques such as COSY, HMQC, and HMBC, which reveal proton-proton and proton-carbon correlations. mdpi.comnih.gov

Table 3: Representative ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for Key Functional Groups in Analogues

| Group | Nucleus | Typical Chemical Shift (ppm) | Reference |

|---|---|---|---|

| Methylenedioxy (-O-CH₂-O-) | ¹H | 6.0 - 6.1 (singlet) | worldresearchersassociations.comnajah.edu |

| ¹³C | 101 - 102 | worldresearchersassociations.comnajah.edu | |

| Methoxy (-OCH₃) | ¹H | 3.7 - 3.9 (singlet) | najah.edursc.org |

| ¹³C | 55 - 56 | najah.edursc.org | |

| Aromatic Rings | ¹H | 6.7 - 7.8 | worldresearchersassociations.comnajah.edu |

| ¹³C | 108 - 160 | worldresearchersassociations.comnajah.edu |

Proton Nuclear Magnetic Resonance (¹H NMR)

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful tool for identifying the chemical environment of protons within a molecule. In the case of this compound, the ¹H NMR spectrum is expected to exhibit distinct signals corresponding to the protons of the benzodioxole and methoxyphenyl moieties.

The protons on the benzodioxole ring system typically appear in the aromatic region of the spectrum. The methylene (B1212753) protons of the dioxole ring are expected to produce a characteristic singlet. The protons of the methoxyphenyl group will also resonate in the aromatic region, with their chemical shifts and coupling patterns being influenced by the position of the methoxy group and the linkage to the benzodioxole core. The methoxy group itself will give rise to a sharp singlet in the upfield region of the spectrum.

| Proton | Expected Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| OCH₃ | 3.8 - 4.0 | s |

| OCH₂O | 5.9 - 6.1 | s |

| Aromatic H (Benzodioxole) | 6.7 - 7.0 | m |

| Aromatic H (Methoxyphenyl) | 6.9 - 7.5 | m |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. For this compound, the ¹³C NMR spectrum will show distinct signals for each unique carbon atom.

The carbon of the methoxy group is expected to appear in the upfield region of the spectrum. The methylene carbon of the dioxole ring will also have a characteristic chemical shift. The aromatic carbons of both the benzodioxole and methoxyphenyl rings will resonate in the downfield region, with their specific chemical shifts being dependent on their electronic environment and substitution pattern.

| Carbon | Expected Chemical Shift (ppm) |

|---|---|

| OCH₃ | 55 - 57 |

| OCH₂O | 100 - 102 |

| Aromatic C (Benzodioxole) | 108 - 150 |

| Aromatic C (Methoxyphenyl) | 110 - 160 |

Advanced 2D NMR Techniques

To unambiguously assign all proton and carbon signals and to determine the connectivity of the molecule, advanced 2D NMR techniques are employed. ipb.pt These experiments provide correlation maps that reveal through-bond and through-space interactions between nuclei. harvard.edu

COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies proton-proton couplings within the same spin system, which is invaluable for tracing the connectivity of protons on the aromatic rings.

HSQC (Heteronuclear Single Quantum Coherence) / HMQC (Heteronuclear Multiple Quantum Coherence): These experiments establish one-bond correlations between protons and their directly attached carbon atoms, allowing for the direct assignment of carbon signals based on their corresponding proton assignments. ipb.pt

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range (two- and three-bond) correlations between protons and carbons. ipb.pt It is particularly useful for identifying the connectivity between the benzodioxole and methoxyphenyl rings.

NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments detect through-space interactions between protons that are in close proximity, providing crucial information about the spatial arrangement and conformation of the molecule. ipb.pt

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a fundamental analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound, the molecular ion peak in the mass spectrum will confirm its molecular weight.

Furthermore, the fragmentation pattern observed in the mass spectrum provides valuable structural information. Common fragmentation pathways for this class of compounds may involve cleavage of the ether linkage, loss of the methoxy group, and fragmentation of the benzodioxole ring. Analysis of these fragment ions helps to confirm the presence of the key structural motifs within the molecule.

| Parameter | Expected Value |

|---|---|

| Molecular Formula | C₁₄H₁₂O₃ |

| Molecular Weight | 228.24 g/mol |

| Key Fragment Ions (m/z) | Loss of CH₃, loss of OCH₃, fragments corresponding to the benzodioxole and methoxyphenyl moieties. |

Solvatochromic Studies via UV-Vis Absorption and Emission Spectroscopy

Solvatochromism refers to the change in the color of a substance when it is dissolved in different solvents. This phenomenon arises from the differential solvation of the ground and excited electronic states of the molecule by the solvent. UV-Vis absorption and emission spectroscopy are the primary techniques used to investigate solvatochromic behavior.

Investigation of Solvent Polarity Effects on Electronic Transitions

The UV-Vis absorption and emission spectra of 1,3-benzodioxole derivatives are influenced by the polarity of the solvent. researchgate.netresearchgate.netsemanticscholar.org By recording the spectra in a series of solvents with varying polarities, it is possible to study the effect of the solvent on the electronic transitions of the molecule. researchgate.netresearchgate.netsemanticscholar.org

An increase in solvent polarity can lead to a shift in the absorption and emission maxima to either longer (bathochromic or red shift) or shorter (hypsochromic or blue shift) wavelengths, depending on the nature of the electronic transition and the change in the dipole moment upon excitation. bookpi.org For many benzodioxole derivatives, a red shift in the fluorescence spectrum is observed with increasing solvent polarity, indicating a more polar excited state compared to the ground state. bookpi.org

| Solvent Polarity | Expected Effect on Absorption Maximum (λabs) | Expected Effect on Emission Maximum (λem) |

|---|---|---|

| Increasing Polarity | Slight Shift | Significant Red Shift (Bathochromic Shift) |

Estimation of Excited State Dipole Moments

The magnitude of the solvatochromic shift can be used to estimate the change in the dipole moment of the molecule upon electronic excitation. Several theoretical models, such as the Lippert-Mataga, Bakhshiev, and Kawski-Chamma-Viallet equations, relate the Stokes shift (the difference in wavenumbers between the absorption and emission maxima) to the solvent polarity function and the change in dipole moment. researchgate.netsemanticscholar.org

By plotting the Stokes shift against the solvent polarity function for a series of solvents, the excited state dipole moment can be estimated. researchgate.netsemanticscholar.org For many 1,3-benzodioxole derivatives, the excited state dipole moment is found to be significantly larger than the ground state dipole moment, which is consistent with an intramolecular charge transfer (ICT) character of the excited state. researchgate.netbookpi.org

Computational and Theoretical Investigations of 5 2 Methoxyphenyl 1,3 Benzodioxole

Density Functional Theory (DFT) for Electronic Structure and Molecular Geometry

Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely employed in chemistry and materials science to predict molecular geometries, vibrational frequencies, and electronic properties with a favorable balance of accuracy and computational cost.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energies and Distributions)

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing chemical reactivity and electronic transitions. The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO: This orbital can be thought of as the outermost orbital containing electrons. Its energy level correlates with the ability to donate electrons (nucleophilicity).

LUMO: This is the innermost orbital that is empty of electrons. Its energy level relates to the ability to accept electrons (electrophilicity).

HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a crucial parameter that indicates the molecule's chemical stability and reactivity. A large gap suggests high stability and low reactivity, while a small gap implies the molecule is more prone to chemical reactions.

A DFT analysis would provide the energies of these orbitals and visualize their spatial distribution across the molecule. For 5-(2-Methoxyphenyl)-1,3-benzodioxole, one might expect the HOMO to be localized on the electron-rich benzodioxole or methoxyphenyl rings, while the LUMO might be distributed more across the entire conjugated system.

Interactive Data Table: Hypothetical FMO Energy Values This table shows how the results of an FMO analysis would be displayed. Note: These values are for illustrative purposes only.

| Orbital | Energy (eV) | Description |

| HOMO | -5.80 | Highest Occupied Molecular Orbital |

| LUMO | -1.20 | Lowest Unoccupied Molecular Orbital |

| Energy Gap (ΔE) | 4.60 | LUMO - HOMO Energy Difference |

Electronic Characterization (e.g., Charge Densities, Mulliken Charges, Atomic Natural Charges)

Understanding the distribution of electrons within a molecule is key to predicting its reactive sites and intermolecular interactions. DFT calculations can determine the partial atomic charges on each atom.

Mulliken Population Analysis: This is a method for estimating partial atomic charges based on the distribution of the basis functions used in the calculation.

Natural Bond Orbital (NBO) Analysis: NBO analysis provides a more chemically intuitive picture of charge distribution by localizing orbitals into bonds and lone pairs. It yields natural atomic charges, which are often considered more reliable than Mulliken charges.

These analyses would identify which atoms in this compound are electron-deficient (positive charge) and thus susceptible to nucleophilic attack, and which are electron-rich (negative charge) and prone to electrophilic attack. The oxygen atoms of the dioxole and methoxy (B1213986) groups would be expected to carry significant negative charges.

Interactive Data Table: Hypothetical Atomic Charges This table illustrates a potential output for atomic charge calculations. Note: These values are for illustrative purposes only.

| Atom | Mulliken Charge (a.u.) | Natural Charge (a.u.) |

| O (dioxole) | -0.45 | -0.55 |

| O (methoxy) | -0.48 | -0.58 |

| C (attached to O) | +0.35 | +0.40 |

Semi-Empirical Quantum Chemical Methods for Molecular Properties

Semi-empirical methods are a class of quantum chemistry calculations that are faster but generally less accurate than DFT. They are based on the Hartree-Fock formalism but use empirical parameters derived from experimental data to simplify the calculations, making them suitable for larger molecules.

Application of AM1, PM3, MNDO, MINDO/3, and INDO Methods

Several semi-empirical methods have been developed, each with different parameterizations and approximations:

INDO (Intermediate Neglect of Differential Overlap): An early method that provides a basic level of calculation.

MINDO/3 (Modified Intermediate Neglect of Differential Overlap, version 3): An improvement on INDO.

MNDO (Modified Neglect of Diatomic Overlap): A widely used method known for certain deficiencies, such as underestimating hydrogen bonding.

AM1 (Austin Model 1): An evolution of MNDO with improved treatment of core-core repulsion, offering better results for many systems.

PM3 (Parametric Model number 3): A re-parameterization of the AM1 method, often providing better predictions for heats of formation and geometries.

Applying these methods to this compound would yield a range of calculated properties, allowing for a comparison of the performance of different semi-empirical models.

Calculation of Dipole Moments and Energy Gaps

Semi-empirical methods are frequently used to calculate key molecular properties:

Energy Gaps: Similar to DFT, semi-empirical methods can calculate the HOMO-LUMO energy gap. While the absolute values may differ from those obtained with DFT, the trends observed across a series of molecules are often comparable and computationally much cheaper to obtain.

Interactive Data Table: Hypothetical Properties from Semi-Empirical Methods This table shows a comparative output from various semi-empirical methods. Note: These values are for illustrative purposes only.

| Method | Dipole Moment (D) | HOMO-LUMO Gap (eV) |

| AM1 | 2.15 | 8.50 |

| PM3 | 2.25 | 8.35 |

| MNDO | 2.05 | 8.70 |

Quantitative Structure-Activity Relationship (QSAR) Methodologies in Benzodioxole Research

Quantitative Structure-Activity Relationship (QSAR) represents a powerful computational and theoretical methodology used extensively in medicinal chemistry and toxicology to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.govslideshare.net The fundamental principle of QSAR is that the variations in the biological activity of a group of structurally related compounds, such as benzodioxole derivatives, are dependent on the changes in their physicochemical properties. nih.gov Benzodioxole and its derivatives are known to exhibit a wide range of biological activities, including anticancer, anti-inflammatory, antioxidant, and antimicrobial effects, making them a subject of interest for QSAR studies. chemicalbook.comnajah.edunih.gov

QSAR models are developed to predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent molecules and reducing the reliance on extensive and costly experimental testing. nih.govmdpi.com The process involves calculating various molecular descriptors that quantify the structural and chemical features of the molecules and then using statistical methods to build a model that links these descriptors to the observed biological activity. slideshare.net

Correlation of Molecular Descriptors with Predicted Properties

Molecular descriptors are numerical values that encode different aspects of a molecule's structure and properties. In QSAR studies of benzodioxole derivatives, these descriptors are correlated with a measured biological endpoint (e.g., IC₅₀ values for enzyme inhibition) to understand which molecular features are crucial for activity. nih.gov Descriptors can be broadly categorized into electronic, steric, hydrophobic, and topological types.

Electronic Descriptors: These describe the electronic properties of the molecule, such as charge distribution, dipole moment, and the energies of frontier molecular orbitals (HOMO and LUMO). For benzodioxole derivatives, the arrangement of electron-donating or withdrawing groups on the aromatic rings can significantly influence interactions with biological targets. For instance, the electrostatic potential is crucial for understanding interactions in receptor-binding pockets.

Steric Descriptors: These relate to the size and shape of the molecule. Descriptors like molecular volume, surface area, and specific conformational parameters (e.g., dihedral angles) are critical. In a molecule like this compound, the spatial arrangement of the two rings relative to each other is a key steric factor.

Topological Descriptors: These are numerical indices derived from the 2D representation of the molecule, describing aspects like molecular connectivity and branching. They provide a simplified representation of molecular size and shape.

The following table details common molecular descriptors and their potential relevance in predicting the biological properties of benzodioxole derivatives.

| Descriptor Category | Descriptor Name | Description | Potential Correlation with Benzodioxole Activity |

|---|---|---|---|

| Hydrophobic | Log P | Logarithm of the octanol/water partition coefficient, measuring lipophilicity. | Influences membrane permeability and binding to hydrophobic pockets of target proteins. |

| Electronic | Dipole Moment | A measure of the overall polarity of the molecule. | Important for long-range electrostatic interactions with a biological target. |

| Electronic | HOMO/LUMO Energies | Energies of the Highest Occupied and Lowest Unoccupied Molecular Orbitals. The energy gap relates to chemical reactivity. | Can correlate with the molecule's ability to participate in charge-transfer interactions with a receptor. |

| Steric | Molecular Weight (MW) | The mass of one mole of the substance. | A basic indicator of molecular size, which can affect diffusion and steric fit. |

| Steric | Molar Refractivity (MR) | A measure of the total polarizability of a mole of a substance, related to volume and London dispersion forces. | Reflects the volume of the molecule and its potential for van der Waals interactions. |

| Topological | Topological Polar Surface Area (TPSA) | The surface sum over all polar atoms, primarily oxygen and nitrogen, including their attached hydrogens. | Predicts hydrogen bonding capacity and is often correlated with transport properties like cell permeability. |

Development of Predictive Models

The development of a predictive QSAR model is a systematic process that involves several key stages. nih.gov First, a dataset of compounds with known biological activities is compiled. nih.gov Using statistical techniques like Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms, a mathematical equation is generated that links the most relevant molecular descriptors to the activity. nih.govmdpi.com

The general form of an MLR-based QSAR model is: Biological Activity = c₀ + c₁D₁ + c₂D₂ + ... + cₙDₙ where D₁, D₂... are the values of the molecular descriptors, and c₁, c₂... are their regression coefficients, indicating the weight or importance of each descriptor.

A crucial aspect of model development is validation, which ensures the model is robust and has predictive power for new compounds. mdpi.com Internal validation (e.g., cross-validation) assesses the model's stability, while external validation, using a set of compounds not included in the model's training, tests its real-world predictive ability. nih.gov Key statistical metrics for a reliable QSAR model include a high squared correlation coefficient (R²), a high cross-validated correlation coefficient (Q²), and a low root mean square error (RMSE).

The table below illustrates a hypothetical QSAR model for a series of benzodioxole derivatives, demonstrating the relationship between descriptors and predicted activity.

| Compound | Log P (Descriptor 1) | TPSA (Descriptor 2) | Experimental Activity (pIC₅₀) | Predicted Activity (pIC₅₀) |

|---|---|---|---|---|

| Benzodioxole-A | 2.1 | 18.5 | 5.4 | 5.3 |

| Benzodioxole-B | 2.5 | 27.7 | 5.9 | 6.0 |

| Benzodioxole-C | 2.9 | 18.5 | 6.2 | 6.1 |

| Benzodioxole-D | 3.2 | 35.5 | 6.8 | 6.7 |

| This compound | 3.5 | 27.7 | 7.1 | 7.0 |

Model Equation: pIC₅₀ = 4.0 + (0.8 * Log P) - (0.02 * TPSA)

|

Molecular Modeling and Dynamics Simulations for Conformational Analysis

Molecular modeling encompasses a range of computational techniques used to represent and simulate the behavior of molecules in three-dimensional space. For a molecule like this compound, which possesses conformational flexibility, these methods are essential for understanding its preferred shapes (conformers) and how it might interact with a biological target. nih.gov This compound is a biaryl derivative, and its most significant degree of freedom is the rotation around the single bond connecting the 2-methoxyphenyl ring and the 1,3-benzodioxole (B145889) ring. nih.gov

Conformational analysis aims to identify the low-energy (and therefore most populated) conformers of a molecule. This is often achieved by calculating the potential energy as a function of one or more rotatable bonds (torsional or dihedral angles). The torsional energetics of biaryl systems are influenced by a delicate balance between steric repulsion (especially from ortho substituents) and the electronic stabilization gained from a planar (conjugated) arrangement. nih.govic.ac.uk The presence of the ortho-methoxy group in this compound is expected to cause significant steric hindrance, forcing the two aromatic rings out of planarity. nih.gov

Molecular Dynamics (MD) simulations provide a more dynamic picture by simulating the atomic motions of the molecule over time. youtube.com An MD simulation can reveal how the molecule explores its conformational space, the stability of different conformers, and how its shape might adapt upon binding to a receptor. youtube.com These simulations are crucial for refining docking poses and calculating binding free energies.

The table below summarizes the key parameters investigated during the conformational analysis of a biaryl compound like this compound.

| Parameter | Description | Expected Finding for this compound |

|---|---|---|

| Torsional Angle (Φ) | The dihedral angle defining the rotation around the C-C bond connecting the two aromatic rings. | The minimum energy conformation will be non-planar (Φ ≠ 0° or 180°) due to steric repulsion from the ortho-methoxy group. nih.govic.ac.uk |

| Energy Minima | The torsional angles corresponding to the most stable, low-energy conformations. | Multiple energy minima are expected, likely corresponding to skewed (gauche) conformations with torsional angles around 45-60° and 120-135°. nih.gov |

| Rotational Barrier | The energy required to rotate from one energy minimum to another, passing through a high-energy (e.g., planar) transition state. | A significant rotational barrier is expected for the planar conformation (Φ = 0°) where steric clash between the methoxy group and the benzodioxole ring is maximal. |

| Conformer Population | The relative distribution of different conformers at a given temperature, calculated from their relative energies. | At physiological temperatures, the molecule will exist as a dynamic equilibrium of several low-energy, non-planar conformers. |

| Solvent Effects | The influence of the solvent environment on conformational preference. | Polar solvents may stabilize more polar conformers. The overall conformational preference is generally maintained, but relative energies can shift. researchgate.net |

Chemical Reactivity and Mechanistic Studies of 5 2 Methoxyphenyl 1,3 Benzodioxole

General Reactivity Patterns of the 1,3-Benzodioxole (B145889) System

The 1,3-benzodioxole scaffold, also known as methylenedioxybenzene, is a prevalent feature in numerous natural products and synthetic compounds. wikipedia.org Its chemical behavior is largely dictated by the fusion of a benzene (B151609) ring with an electron-rich dioxole ring. chemicalbook.comguidechem.com The two oxygen atoms in the five-membered dioxole ring increase the electron density of the aromatic system, making it more nucleophilic than benzene and highly susceptible to a variety of chemical transformations. chemicalbook.comguidechem.com This enhanced reactivity makes it a valuable building block in organic synthesis, particularly for pharmaceuticals and fragrances. guidechem.comchemicalbook.com

Nucleophilic and Electrophilic Substitution Reactions

The high electron density of the 1,3-benzodioxole ring system renders it particularly reactive toward electrophiles. Electrophilic aromatic substitution (EAS) is a fundamental reaction type for this scaffold. masterorganicchemistry.com The methylenedioxy group acts as an activating, ortho-, para-directing group, facilitating reactions such as nitration, halogenation, and Friedel-Crafts reactions at positions 4 and 5 of the ring.

Conversely, nucleophilic aromatic substitution (SNAr) on the benzodioxole ring is less common and typically requires the presence of strong electron-withdrawing groups to activate the ring towards nucleophilic attack. nih.gov However, modern synthetic methods have enabled substitutions on halogenated benzodioxoles. For instance, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are effectively used to form new carbon-carbon bonds. worldresearchersassociations.comresearchgate.net A study demonstrated the successful coupling of a brominated benzodioxole derivative with various aryl boronic acids in the presence of a palladium catalyst. worldresearchersassociations.com Another example involves the nucleophilic substitution of a bromine atom on a benzodioxole derivative with sodium azide (B81097) (NaN3) to form an azido-functionalized product. worldresearchersassociations.com

| Reaction Type | Reagents | Product Type | Reference |

|---|---|---|---|

| Electrophilic Substitution (General) | Electrophile (e.g., NO2+, Br+) | Substituted 1,3-benzodioxole | chemicalbook.comguidechem.com |

| Suzuki-Miyaura Coupling | Aryl boronic acid, PdCl2(PPh3)2, K2CO3 | Aryl-substituted 1,3-benzodioxole | worldresearchersassociations.comresearchgate.net |

| Nucleophilic Substitution | NaN3 on a bromo-benzodioxole | Azido-substituted 1,3-benzodioxole | worldresearchersassociations.com |

| Direct Arylation | Aryl bromide, Na2PdCl4, Pivalic acid | 4-Aryl-substituted 1,3-benzodioxole | researchgate.net |

Cycloaddition Reactions

The 1,3-benzodioxole system can participate in cycloaddition reactions, further highlighting its synthetic versatility. One notable example is the Huisgen 1,3-dipolar cycloaddition, a powerful tool for constructing five-membered heterocyclic rings. wikipedia.orgyoutube.com In a multi-step synthesis, an azidomethyl-functionalized benzodioxole was reacted with phenylacetylene (B144264) using a copper catalyst. This "click-reaction" afforded a 1,2,3-triazole-substituted benzodioxole derivative with high regioselectivity. worldresearchersassociations.com Related quinone structures, such as o-benzoquinones, can undergo various cycloaddition reactions, acting as carbodienes, heterodienes, or dipolarophiles to form complex adducts like benzodioxins. ias.ac.in These reactions provide efficient routes to novel, highly oxygenated spiro compounds. ias.ac.in

| Reaction Name | Reactants | Catalyst/Conditions | Product | Reference |

|---|---|---|---|---|

| Huisgen 1,3-Dipolar Cycloaddition | 5-(azidomethyl)-6-bromobenzo[d] chemicalbook.comguidechem.comdioxole, Phenylacetylene | CuI | 1,2,3-Triazole derivative | worldresearchersassociations.com |

| Hetero Diels-Alder | o-Benzoquinone, Electron-rich diene | Thermal | Benzodioxin adduct | ias.ac.in |

| [3+2] Cycloaddition | α-Alkynylenone, β-Enaminone | Ag(I) | Cyclopenta[c]furan | acs.org |

Specific Chemical Transformations Involving the 2-Methoxyphenyl Moiety

The 2-methoxyphenyl group attached to the benzodioxole core possesses its own distinct reactivity, primarily centered around the methoxy (B1213986) group (an aryl ether) and the associated phenyl ring.

A key reaction of aryl ethers is ether cleavage, or dealkylation, to yield the corresponding phenol. This transformation can be achieved using various reagents. For instance, strong acids like hydrobromic acid or Lewis acids such as aluminum halides are commonly employed to cleave the methyl-oxygen bond. sciencemadness.org Catalytic methods have also been developed for the cleavage of C-O bonds in lignin (B12514952) model compounds, which often contain methoxyphenyl structures. researchgate.net

The methoxy group is a strong electron-donating group, which activates its attached phenyl ring towards electrophilic aromatic substitution, directing incoming electrophiles to the ortho and para positions. The electronic properties of the methoxy group can also significantly influence the reactivity of adjacent functional groups. In one study, the strong electron-donating resonance effect of a para-methoxy group was found to inhibit a gold-catalyzed cyclization reaction by affecting the nucleophilicity of a nearby amide oxygen. acs.org

Mechanistic Investigations of Complex Reactions Involving Benzodioxole Derivatives

Understanding the intricate pathways of reactions involving benzodioxole derivatives is crucial for optimizing reaction conditions and designing new synthetic routes. Modern analytical techniques have enabled detailed mechanistic investigations, including the monitoring of reaction progress in real-time and the identification of transient intermediates.

In Situ Monitoring Techniques for Reaction Progress

Several spectroscopic techniques are employed for in situ monitoring:

FTIR and Raman Spectroscopy: These vibrational spectroscopy methods are powerful for tracking the concentration changes of reactants, products, and intermediates by monitoring their characteristic functional group vibrations. spectroscopyonline.com

NMR Spectroscopy: Real-time NMR can provide detailed structural information on species present in the reaction mixture, helping to elucidate reaction pathways. spectroscopyonline.com

Synchrotron-based X-ray Diffraction (XRD): Particularly useful for solid-state or mechanochemical reactions, in situ XRD can track changes in crystalline phases, identifying intermediates and products as they form. nih.govresearchgate.net

These time-resolved in situ (TRIS) methods are essential for building a comprehensive understanding of complex reaction mechanisms, including those involving benzodioxole derivatives. nih.gov

Identification of Reaction Intermediates

The identification of short-lived reaction intermediates is a cornerstone of mechanistic chemistry. In situ monitoring is a primary tool for detecting these transient species, which are often present at low concentrations and can be difficult to isolate. researchgate.net

Examples of intermediates in reactions involving related aromatic systems include:

Meisenheimer Complexes: In classical SNAr reactions, a Meisenheimer intermediate, a resonance-stabilized anionic σ-complex, is formed. nih.gov

Radical Intermediates: Some reactions proceed through radical pathways. For example, studies have investigated the formation of 1,3-benzodioxol-2-yl radicals, which can be generated via hydrogen-atom transfer or single-electron transfer (SET) oxidation. cdnsciencepub.comrsc.org These radical intermediates can then engage in subsequent bond-forming reactions. rsc.org

Organometallic Intermediates: In palladium-catalyzed cross-coupling reactions, various organopalladium species are formed during the catalytic cycle. A concerted-metalation-deprotonation (CMD) mechanism has been proposed for the direct arylation of 1,3-benzodioxole. researchgate.net

By combining in situ analytical data with computational studies, chemists can construct detailed mechanistic pictures, identifying key intermediates and transition states that govern the reactivity of complex molecules like 5-(2-Methoxyphenyl)-1,3-benzodioxole.

Advanced Applications of 5 2 Methoxyphenyl 1,3 Benzodioxole in Chemical Science and Engineering

Role as a Synthetic Intermediate for Complex Molecules

5-(2-Methoxyphenyl)-1,3-benzodioxole serves as a crucial building block in the synthesis of a variety of complex organic molecules, particularly those with potential biological activity. The benzodioxole and methoxyphenyl moieties can be strategically functionalized or can participate in various chemical transformations to construct intricate molecular architectures.

One notable application is in the synthesis of heterocyclic compounds. For instance, derivatives of this compound are utilized in the preparation of thiazolidinones, a class of compounds known for their diverse pharmacological properties. The synthesis of 3-(2H-1,3-Benzodioxol-5-ylmethyl)-2-(2-methoxyphenyl)-1,3-thiazolidin-4-one showcases the direct incorporation of the core structure of this compound into a more complex, biologically relevant molecule. nih.gov Thiazolidinones are recognized for a wide range of bioactivities, and the inclusion of the this compound fragment can influence the pharmacokinetic and pharmacodynamic properties of the final compound.

Furthermore, the benzodioxole ring system is a common feature in many natural products and pharmacologically active compounds, making this compound an attractive starting material for the synthesis of new pharmaceutical agents. acs.orgresearchgate.net Research has demonstrated the synthesis of various benzodioxole derivatives with potential therapeutic applications, including those with anti-inflammatory and neuroprotective activities. acs.orgnih.gov The methoxyphenyl group in this compound can also be a key pharmacophore, contributing to the binding affinity of the molecule to biological targets. The synthesis of triazole derivatives with anti-inflammatory properties from methoxybenzoyl chlorides highlights the utility of the methoxyphenyl group in medicinal chemistry. nih.gov

The following table summarizes some examples of complex molecules synthesized from benzodioxole derivatives:

| Class of Compound | Synthetic Application | Potential Bioactivity |

| Thiazolidinones | Building block for heterocyclic synthesis | Anti-inflammatory, Antimicrobial |

| Triazoles | Precursor for substituted triazoles | Anti-inflammatory |

| Propanamides | Intermediate for propanamide derivatives | Neuroprotective |

| Quinazolines | Component in the synthesis of quinazolines | Anticancer |

Applications in Catalysis and Ligand Design

The structural characteristics of this compound and its derivatives suggest their potential utility in the fields of catalysis and ligand design. The presence of oxygen atoms in the benzodioxole ring and the methoxy (B1213986) group, along with the aromatic systems, provides potential coordination sites for metal ions. This makes them interesting candidates for the development of novel ligands for transition metal-catalyzed reactions.

While direct applications of this compound as a ligand are not extensively documented, the broader class of molecules containing similar functional groups has been successfully employed in catalysis. For example, Schiff base ligands derived from substituted benzaldehydes, which can be structurally related to this compound, have been used to form metal complexes that exhibit catalytic activity in various organic transformations. nih.gov These complexes can stabilize different oxidation states of metals and are utilized in industrial, analytical, and biological processes. nih.gov

The design of ligands is crucial for controlling the reactivity and selectivity of metal catalysts. The steric and electronic properties of this compound could be fine-tuned through chemical modifications to create ligands for specific catalytic applications, such as asymmetric synthesis. Transition metal complexes featuring carefully designed ligands can achieve remarkable catalytic activity and unique product selectivity. rsc.orgresearchgate.net The development of catalysts for environmentally friendly processes, such as the oxidation of phenols, often relies on the design of effective ligand systems around a metal center. orientjchem.org

Materials Science Applications

The unique electronic and optical properties of the this compound scaffold make it a promising candidate for the development of advanced functional materials.

Nonlinear Optical (NLO) Properties of Benzodioxole Derivatives

Benzodioxole derivatives, particularly those incorporated into larger conjugated systems like chalcones, have demonstrated significant nonlinear optical (NLO) properties. rsc.orgresearchgate.netresearchgate.net Chalcones containing both a methoxyphenyl group and a benzodioxole moiety can exhibit large second-order hyperpolarizabilities, which are a measure of a material's NLO response. rsc.org These properties arise from the intramolecular charge transfer between electron-donating and electron-accepting groups through a π-conjugated bridge. nih.gov

The NLO response of these materials can be tuned by modifying the substituents on the aromatic rings. The nearly flat backbone of some chalcone (B49325) derivatives contributes to their enhanced NLO properties. researchgate.net The investigation of such compounds is crucial for the development of new materials for applications in photonics and optoelectronics, including optical switching and data storage. The following table presents a conceptual comparison of NLO properties based on structural features of chalcone derivatives.

| Structural Feature | Influence on NLO Properties |

| Electron-donating groups (e.g., methoxy) | Enhance intramolecular charge transfer, increasing hyperpolarizability. |

| Electron-withdrawing groups | Create a strong dipole moment, contributing to the NLO response. |

| Extended π-conjugation | Facilitates electron delocalization, leading to higher NLO activity. |

| Molecular planarity | A more planar structure can improve π-orbital overlap and enhance NLO effects. |

Use in Functional Materials

The benzodioxole unit is a versatile component for the synthesis of functional polymers and materials. While specific polymers derived directly from this compound are not widely reported, the general reactivity of the benzodioxole ring system allows for its incorporation into polymeric structures. Functional polymers can be synthesized through various polymerization techniques, such as ring-opening polymerization of epoxy-functionalized benzodioxole derivatives. nih.gov

These polymers can exhibit a range of interesting properties, including semiconductivity and thermal stability, making them suitable for applications in electronics and high-performance materials. nih.gov The ability to introduce various functional groups onto the benzodioxole or methoxyphenyl rings of this compound provides a pathway to tailor the properties of the resulting polymers for specific applications. The synthesis of functional polymers often involves multi-step processes where the monomer is first synthesized and then polymerized. nih.gov

Inhibition of Chemical Processes (e.g., Corrosion Inhibitors)

Derivatives of 1,3-benzodioxole (B145889) have been investigated as effective corrosion inhibitors for various metals, particularly in acidic environments. scispace.comresearchgate.netresearchgate.net The inhibitory action of these organic compounds is attributed to their ability to adsorb onto the metal surface, forming a protective layer that prevents contact with the corrosive medium. scispace.combohrium.com

The adsorption process can occur through physical and/or chemical interactions between the inhibitor molecules and the metal. The heteroatoms (oxygen) and the π-electrons of the aromatic rings in the benzodioxole structure play a crucial role in the adsorption process by donating electrons to the vacant d-orbitals of the metal. scispace.com Theoretical studies using quantum chemical calculations have been employed to understand the relationship between the molecular structure of benzodioxole derivatives and their corrosion inhibition efficiency. scispace.comresearchgate.net

Parameters such as the energy of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are used to predict the electron-donating and accepting abilities of the inhibitor molecules. researchgate.net The presence of the this compound structure, with its multiple oxygen atoms and aromatic rings, suggests its potential as an effective corrosion inhibitor. The following table outlines key quantum chemical parameters and their relevance to corrosion inhibition.

| Quantum Chemical Parameter | Significance in Corrosion Inhibition |

| EHOMO (Energy of Highest Occupied Molecular Orbital) | A higher EHOMO value indicates a greater tendency to donate electrons to the metal surface, leading to better inhibition. researchgate.net |

| ELUMO (Energy of Lowest Unoccupied Molecular Orbital) | A lower ELUMO value suggests a higher ability to accept electrons from the metal, which can also contribute to the adsorption process. researchgate.net |

| ΔE (Energy Gap = ELUMO - EHOMO) | A smaller energy gap generally correlates with higher inhibition efficiency, as it implies easier polarization of the molecule. |

| Dipole Moment (μ) | A higher dipole moment may enhance the adsorption of the inhibitor on the metal surface. scispace.com |

Structure Property Relationships in 5 2 Methoxyphenyl 1,3 Benzodioxole Analogues

Influence of Substituent Effects on Chemical Reactivity and Stability

Research has demonstrated that the introduction of electron-donating groups (EDGs) versus electron-withdrawing groups (EWGs) can lead to predictable changes in reactivity. For instance, in a study on benzodioxole-based photoinitiator systems, the presence of electron-donating substituents at the 5-position of the phenyl ring was found to increase the reactivity of the system. rsc.org Conversely, electron-withdrawing substituents at the same position had the opposite effect, decreasing reactivity. rsc.org This is because EDGs increase the electron density of the aromatic ring, making it more susceptible to electrophilic attack and enhancing the reactivity of associated functional groups.

The stability of bonds within the molecular structure is also sensitive to substituent effects. In studies of related heterocyclic systems, it has been observed that electron-donating substituents generally enhance the stability of certain covalent bonds. mdpi.com This stabilization can be attributed to the ability of EDGs to delocalize charge and reduce bond strain.

Furthermore, substituent effects profoundly impact the biological activities of benzodioxole derivatives. A quantitative structure-activity relationship (QSAR) study on the antilipid peroxidative activity of benzodioxoles found that the presence of methoxy (B1213986) groups on the phenyl ring at the R1 position significantly lowered their antioxidant activity. nih.gov In another context, the conjugation of 1,3-benzodioxole (B145889) derivatives with other molecules showed that while the general electronic effect of some substituents had little impact on anti-cancer ability, the presence of a specific single methoxyl group was essential for activity. nih.gov The addition of a phenoxy group to a benzodioxole derivative has also been suggested to contribute to its cytotoxic effects against cancer cells. mdpi.com

These findings are summarized in the table below, illustrating the diverse impact of substituents on the properties of benzodioxole analogues.

Table 1: Influence of Substituents on Properties of Benzodioxole Analogues

| Substituent | Position | Electronic Effect | Observed Impact | Reference |

|---|---|---|---|---|

| Electron-donating groups | 5-position of benzodioxole ring | Donating | Increased reactivity in photoinitiator systems | rsc.org |

| Electron-withdrawing groups | 5-position of benzodioxole ring | Withdrawing | Decreased reactivity in photoinitiator systems | rsc.org |

| Methoxy group | Phenyl ring at R1 | Donating | Significantly lowered antioxidant activity | nih.gov |

| Phenoxy group | Varies | Donating | May contribute to anticancer (cytotoxic) effect | mdpi.com |

Stereochemical Considerations and Their Impact on Properties

Stereochemistry, the three-dimensional arrangement of atoms and molecules, plays a pivotal role in determining the properties of 5-(2-Methoxyphenyl)-1,3-benzodioxole analogues, particularly their biological activity. researchgate.net Since biological systems, such as enzymes and receptors, are chiral themselves, they often interact differently with different stereoisomers (enantiomers or diastereomers) of a compound. researchgate.netnih.gov

The impact of stereochemistry is evident in the biological activities of various complex molecules. For example, studies on the antimalarial activity of acivicin (B1666538) derivatives showed significant differences between stereoisomers, with the natural isomers consistently being the most potent. nih.gov This stereoselectivity was attributed not only to differences in target binding but also to potential differences in cellular uptake, suggesting that transport systems can be stereospecific. nih.gov Similarly, a case study on hydantoin (B18101) derivatives, which act as serotonin (B10506) receptor modulators, demonstrated a clear preference in binding affinity for specific stereoisomers. uj.edu.pl X-ray crystallography confirmed the absolute configurations, and molecular modeling revealed that key interactions with the receptor were responsible for the observed differences in affinity. uj.edu.pl

These examples underscore that a comprehensive understanding of a molecule's properties cannot be achieved without considering its stereochemistry. Different stereoisomers of the same benzodioxole analogue can exhibit vastly different potencies and pharmacological profiles.

Table 2: Impact of Stereoisomerism on Biological Activity

| Compound Class | Stereochemical Feature | Impact on Property | Mechanism | Reference |

|---|---|---|---|---|

| Acivicin Derivatives | (5S, αS) vs. other isomers | (5S, αS) isomers showed significantly higher antimalarial potency. | Stereoselective target binding and cellular uptake. | nih.gov |

| Hydantoin Derivatives | R vs. S enantiomers | Clear preference in binding affinity for 5-HT7 receptors. | Specific stereochemical interactions with amino acid residues in the receptor binding site. | uj.edu.pl |

| Diaryl COX Inhibitors | Ortho-halogenation | Enhanced COX inhibitory activity. | Induces a non-coplanar conformation between aromatic rings, which is optimal for binding. | nih.gov |

Electronic Structure-Property Correlations in Benzodioxole Systems

The properties of benzodioxole systems are fundamentally governed by their electronic structure. By employing computational chemistry and quantitative structure-activity relationship (QSAR) models, it is possible to establish correlations between specific electronic descriptors and observable chemical or biological properties. nih.gov

A key concept in this field is the analysis of frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). sapub.org The energy of the HOMO relates to a molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. sapub.org The energy gap between the HOMO and LUMO (ΔE) is a critical descriptor for chemical reactivity and stability; a smaller gap generally implies higher reactivity. sapub.orgresearchgate.net

Global reactivity descriptors, which can be derived from HOMO and LUMO energies, provide further insight into molecular behavior. These include ionization potential, electron affinity, electronegativity (χ), and chemical hardness (η). researchgate.net These parameters help quantify a molecule's tendency to interact with other chemical species, providing a theoretical basis for predicting its reactivity.

Table 3: Correlation of Electronic Descriptors with Properties in Benzodioxole Systems

| Electronic Descriptor | Definition | Correlated Property | Reference |

|---|---|---|---|

| Atomic Charges | Distribution of electron charge on specific atoms. | Antioxidant (antilipid peroxidative) activity. | nih.gov |

| Dipole Moment | Measure of the net molecular polarity. | Antioxidant (antilipid peroxidative) activity. | nih.gov |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Electron-donating ability, reactivity. | sapub.org |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Electron-accepting ability, reactivity. | sapub.org |

| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO. | Chemical reactivity and stability (inverse relationship). | sapub.orgresearchgate.net |

| Molecular Structure | Overall electronic and spatial arrangement. | Corrosion inhibition efficiency. | researchgate.net |

Future Perspectives and Emerging Research Avenues for 5 2 Methoxyphenyl 1,3 Benzodioxole

The compound 5-(2-Methoxyphenyl)-1,3-benzodioxole, which features a biaryl structure linking a benzodioxole ring and a methoxyphenyl ring, represents a scaffold with significant potential for future research. The 1,3-benzodioxole (B145889) moiety is recognized as a key structural motif in numerous biologically active natural products and synthetic compounds. scientificupdate.comchemicalbook.com Its derivatives have been explored for a range of applications, including antitumor and anticandidal agents. ssrn.combenthamdirect.com The exploration of this compound is poised to benefit from advancements in computational chemistry, synthetic methodologies, and the strategic design of new functional molecules.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.